
Potassiumtriphosphatehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassiumtriphosphatehydrate is typically synthesized by neutralizing phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The reaction is as follows:
H3PO4+3KOH→K3PO4+3H2O
The resulting potassium phosphate can then be crystallized and hydrated to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced using high-purity phosphoric acid and potassium hydroxide. The reaction is carried out in a controlled environment to ensure the purity of the final product. The mixture is then subjected to crystallization and drying processes to obtain the hydrated form of potassiumtriphosphate .
Análisis De Reacciones Químicas
Types of Reactions
Potassiumtriphosphatehydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the products are typically substituted phosphates .
Aplicaciones Científicas De Investigación
Potassiumtriphosphatehydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassiumtriphosphatehydrate exerts its effects is primarily through its strong basicity and buffering capacity. It can neutralize acids and maintain pH stability in various chemical and biological systems. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and other cations in solution .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium phosphate (Na₃PO₄)
- Triammonium phosphate ((NH₄)₃PO₄)
- Tricalcium phosphate (Ca₃(PO₄)₂)
Uniqueness
Potassiumtriphosphatehydrate is unique due to its high solubility in water and its ability to act as a strong base. Unlike trisodium phosphate, it does not introduce sodium ions into the system, making it suitable for applications where sodium content needs to be minimized .
Propiedades
Fórmula molecular |
H2K5O11P3 |
|---|---|
Peso molecular |
466.42 g/mol |
Nombre IUPAC |
pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate;hydrate |
InChI |
InChI=1S/5K.H5O10P3.H2O/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2/q5*+1;;/p-5 |
Clave InChI |
UDLOHNCEMDNDGR-UHFFFAOYSA-I |
SMILES canónico |
O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
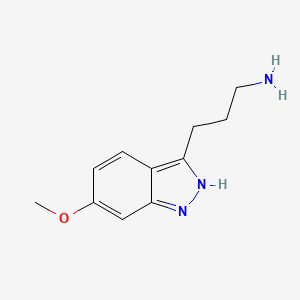
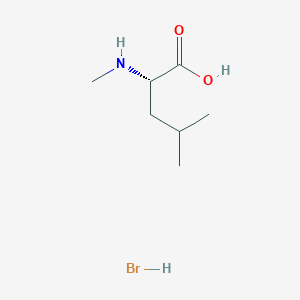
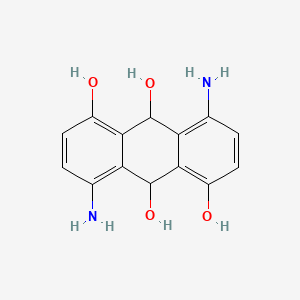
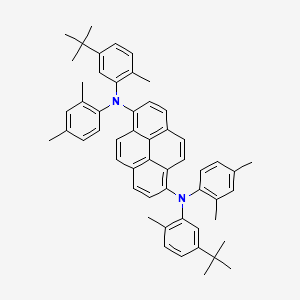

![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)



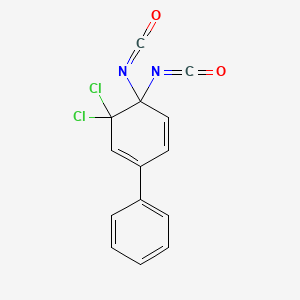


![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
